Synthetic Yield Advantage in Hydrazinolysis for Pyrrolopyrazole Formation
In a divergent synthesis of substituted 1-aminopyrrolidin-2-ones, the target compound was generated via domino ring opening/ring closure reactions under mild conditions, achieving yields in the range of 68-91% [1]. This contrasts with alternative synthetic routes for similar N-amino lactams, which often require harsher conditions and yield below 50% for unsubstituted cores [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 68-91% yield |
| Comparator Or Baseline | Alternative N-amino lactam syntheses (class-level baseline) |
| Quantified Difference | Approximately 18-41% higher yield |
| Conditions | Domino ring opening/ring closure of donor-acceptor cyclopropanes with unsymmetrical hydrazines at room temperature. |
Why This Matters
Higher synthetic yield directly reduces cost per gram for procurement and increases the feasibility of scaling up for drug discovery programs.
- [1] Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оnes. ChemRxiv, 2026. View Source
